3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid

Medicinal chemistry HCV NS5B polymerase inhibitors Scaffold optimization

Fragment-library screens and HCV NS5B palm-site inhibitor programs often fail when the wrong analog (5-phenyl congener, ethyl ester, or 5-nitro derivative) is procured. 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid (CAS 70984-54-2) is the unsubstituted furan parent (MW 257.24, logP 2.71) that satisfies Rule of Three criteria. Supplied at ≥95% purity. • Free -COOH enables one-step amide, ester, or hydrazide coupling without Z→E isomerization risk. • Unsubstituted C5 position permits systematic fragment growth via electrophilic diversification. • Validated negative control for 5-aryl-substituted HCV NS5B polymerase inhibitors. Ready for immediate global dispatch.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
Cat. No. B15095276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O
InChIInChI=1S/C14H11NO4/c16-13(10-5-2-1-3-6-10)15-12(14(17)18)9-11-7-4-8-19-11/h1-9H,(H,15,16)(H,17,18)/b12-9+
InChIKeyXDKRSRYSRYRMTM-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic Acid: Procurement-Relevant Scaffold Identity and Physicochemical Baseline


3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid (CAS 70984-54-2; IUPAC: 2-benzamido-3-(furan-2-yl)prop-2-enoic acid) is a heterocyclic α,β-unsaturated carboxylic acid that integrates a furan ring, a benzamido moiety, and an acrylic acid scaffold within a single small molecule (C₁₄H₁₁NO₄, MW 257.24 g/mol) . It belongs to the broader α-benzamido-β-(heteroaryl)acrylic acid family and serves as the minimal, unsubstituted furan parent compound within a well-characterized series of nonnucleoside HCV NS5B polymerase inhibitor precursors [1]. Its commercially available form typically achieves ≥95% purity , with a computed logP of 2.71 and a polar surface area (PSA) of 83.03 Ų , establishing a baseline for selection against its 5-aryl-substituted and esterified analogs.

Why 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic Acid Cannot Be Naively Substituted by Its Closest Analogs in Bench Research and Procurement


Differences of a single substituent on the furan ring or the carboxylic acid terminus in this chemotype produce quantifiable shifts in electronic character, lipophilicity, molecular recognition, and synthetic versatility that preclude casual interchange [1]. The 5-phenyl congener—the canonical lead from the HCV NS5B program—possesses a MW of 333.3 g/mol and a markedly different steric and electronic profile compared with the bare furan scaffold (MW 257.24 g/mol, logP 2.71) [2]. The ethyl ester analog eliminates the free carboxylic acid handle required for conjugate addition, amide coupling, or salt formation . The 5-nitro analog introduces a strong electron-withdrawing group that fundamentally alters the furan ring's reactivity and its hydrogen-bonding capacity . Selecting the correct compound therefore demands an evidence-based match between the specific structural features and the intended experimental or synthetic objective.

3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic Acid: Head-to-Head and Cross-Study Quantitative Differentiation Data


Molecular Weight and Lipophilicity Differentiation versus the 5-Phenyl-Furan HCV Lead Scaffold

The target compound is the unsubstituted furan parent of the (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid series that yielded nanomolar HCV NS5B inhibitors [1]. It possesses a molecular weight 76 Da lower (257.24 vs. 333.3 g/mol) and a logP reduced by approximately 1.7 units (estimated 2.71 vs. ~4.4 for the 5-phenyl analog) , providing a significantly less lipophilic, more ligand-efficient starting point for fragment-based or scaffold-hopping campaigns.

Medicinal chemistry HCV NS5B polymerase inhibitors Scaffold optimization

Free Carboxylic Acid Functionality versus the Ethyl Ester Analog: Synthetic Utility Comparison

3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid bears a free carboxylic acid group (pKa ~4.0–4.5, typical for α,β-unsaturated acids) that enables direct participation in amide coupling, esterification, and salt formation without a deprotection step . In contrast, the ethyl ester analog—ethyl (2Z)-3-(furan-2-yl)-2-(phenylformamido)prop-2-enoate—requires saponification to regenerate the free acid, adding one synthetic step and introducing potential Z→E isomerization or epimerization risk . The free acid also permits direct use in the Erlenmeyer azlactone synthesis pathway, where it serves as the hydrolyzed product of 4-(furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one [1].

Organic synthesis Building block chemistry Derivatization

Furan C5 Position Availability for Electrophilic Substitution versus 5-Nitro and 5-Phenyl Analogs

The target compound features an unsubstituted furan C5 position, which remains available for electrophilic substitution reactions including nitration, halogenation, formylation, and Friedel-Crafts acylation [1]. The 5-nitro analog (2-benzamido-3-(5-nitro-2-furanyl)acrylic acid) and the 5-phenyl analog are pre-functionalized at this position, precluding further electrophilic diversification without prior de novo synthesis . The unsubstituted furan ring also offers a hydrogen atom at C5 capable of engaging in hydrogen-bonding interactions with biological targets, a feature absent in 5-substituted congeners [2].

Electrophilic aromatic substitution Scaffold diversification Medicinal chemistry

Commercially Available Purity and Supplier Diversity Comparison: Scaffold versus Advanced Intermediates

The target compound is stocked by multiple independent suppliers (CymitQuimica, Biosynth, BIOFOUNT, Chemenu) at a standard purity of ≥95% , with pricing at ~$532 USD for 25 mg from at least one vendor . In contrast, the more elaborate 5-phenyl analog (2-benzoylamino-3-(5-phenyl-furan-2-yl)-acrylic acid) and the 5-nitro analog are stocked by fewer suppliers and often at lower purities or on a custom synthesis basis , reflecting their more complex synthetic routes. The broader supplier base for the unsubstituted scaffold translates to shorter lead times, competitive pricing, and lower risk of single-source supply disruption.

Procurement Supply chain Quality control

Conformational and Hydrogen-Bonding Profile: The Unsubstituted Furan Advantage in Target Engagement

In the co-crystal structure of the 5-phenyl analog (PHA-00729145) bound to HCV NS5B polymerase (PDB ID: 1YVF, resolution 2.5 Å) [1], the furan oxygen participates in a key hydrogen-bond interaction within the allosteric palm site, while the 5-phenyl substituent occupies a hydrophobic sub-pocket [2]. The unsubstituted furan scaffold retains the hydrogen-bond-capable ring oxygen while eliminating the steric bulk of the 5-phenyl group, potentially enabling binding to targets with constricted active sites that cannot accommodate the larger 5-aryl substituent. This differential steric profile is directly quantifiable: the Connolly solvent-accessible surface area of the furan ring in the target compound is approximately 65–70 Ų, compared with ~110–120 Ų for the 5-phenyl-furan moiety in the lead compound [3].

Molecular recognition X-ray crystallography Structure-based drug design

Evidence-Backed Application Scenarios for Procuring 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic Acid


Fragment-Based Lead Generation and Scaffold-Hopping in Antiviral Drug Discovery

This compound serves as the minimal pharmacophoric core of the HCV NS5B allosteric palm-site inhibitor series [1]. Its low MW (257.24 Da) and moderate logP (2.71) satisfy fragment-like physicochemical criteria (Rule of Three), making it suitable for fragment screening campaigns where the 5-phenyl analog (MW 333.3 Da) exceeds fragment limits [2]. The unsubstituted furan C5 position permits systematic fragment growth via electrophilic diversification, enabling structure-guided optimization without the need for de novo scaffold synthesis.

Synthetic Building Block for α-Benzamido-β-Heteroaryl Acrylic Acid Libraries

The compound is the direct hydrolysis product of the corresponding Erlenmeyer azlactone (4-(furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one) and can be used as a versatile intermediate for parallel amide, ester, and hydrazide library synthesis [1]. Its free carboxylic acid enables one-step coupling with amines, alcohols, or hydrazines, whereas the ethyl ester analog requires an additional deprotection step that risks Z→E isomerization of the α,β-unsaturated system [2]. The patent literature describes general methods for synthesizing 2-benzamido-3-aryl acrylic acid esters via direct condensation of aromatic aldehydes with hippuric acid esters, a route directly applicable to furan-2-carbaldehyde as the aryl aldehyde input .

Negative Control or Reference Compound in HCV NS5B Polymerase SAR Studies

Since the 5-phenyl-substituted analog PNU-248809 (PHA-00729145, IC₅₀ = 6.7 μM against CΔ21 NS5B polymerase) was identified as the initial high-throughput screening hit [1], the unsubstituted furan parent compound serves as a critical negative control for quantifying the contribution of the 5-aryl substituent to polymerase inhibition. Co-crystal structures of the 5-phenyl analog bound to NS5B (PDB 1YVF, 2.5 Å) provide a structural framework for interpreting differential activity data obtained with the unsubstituted scaffold [2].

Intermediate for Pharmaceutical Impurity Reference Standards

The compound is explicitly marketed and documented for use as a pharmaceutical intermediate and drug impurity reference standard [1]. Given its structural relationship to the benzofuran-acrylic acid class of RXR/RAR modulators [2] and to furan-containing HCV inhibitors, it can serve as a characterized impurity marker in HPLC purity methods and forced degradation studies for drug substances containing the benzamido-furan-acrylic acid substructure.

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